molecular formula C8H4Br2F2O2 B1409757 2,4-Dibromo-3,6-difluorophenylacetic acid CAS No. 1806305-94-1

2,4-Dibromo-3,6-difluorophenylacetic acid

Cat. No.: B1409757
CAS No.: 1806305-94-1
M. Wt: 329.92 g/mol
InChI Key: FPKXUHXVZUWTJN-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H4Br2F2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,6-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine atoms are introduced into the phenyl ring under controlled conditions. The reaction may involve the use of bromine (Br2) and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3,6-difluorophenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetic acid derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .

Scientific Research Applications

2,4-Dibromo-3,6-difluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and fluorine-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-difluorophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dibromo-3,6-difluorophenylacetic acid
  • 4-Bromo-2,6-difluorophenylacetic acid
  • 2,6-Difluorophenylacetic acid

Comparison: this compound is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, the presence of two bromine atoms may enhance its electrophilic properties, while the fluorine atoms can affect its lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(2,4-dibromo-3,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)3(1-6(13)14)7(10)8(4)12/h2H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKXUHXVZUWTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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